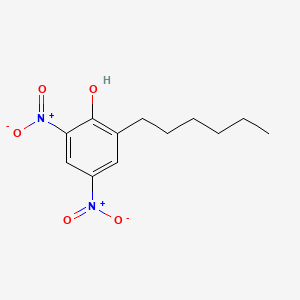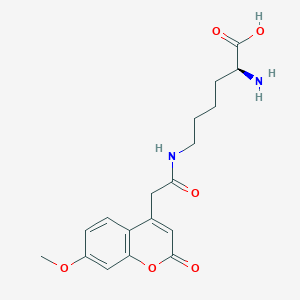
Lys(Mca)-OH
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Lys(Mca)-OH, also known as Lysine(Mca)-OH, is a synthetic peptide substrate commonly used in biochemical research. It contains lysine, an essential amino acid, and a fluorogenic group, 7-methoxycoumarin-4-yl-acetyl (Mca). This compound is particularly useful in studying enzyme kinetics and protease activity due to its ability to emit fluorescence upon cleavage.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Lys(Mca)-OH is typically synthesized using solid-phase peptide synthesis (SPPS). The process involves the sequential addition of protected amino acids to a resin-bound peptide chain. The Mca group is introduced at the N-terminus of the peptide. The synthesis involves the following steps:
Coupling: The amino acids are coupled to the growing peptide chain using coupling reagents like HBTU or DIC.
Deprotection: The protecting groups on the amino acids are removed using TFA.
Cleavage: The peptide is cleaved from the resin using a cleavage cocktail containing TFA, water, and scavengers.
Purification: The crude peptide is purified using HPLC.
Industrial Production Methods
Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and yield. The process is optimized to ensure high purity and consistency of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Lys(Mca)-OH undergoes various chemical reactions, including:
Hydrolysis: The peptide bond between lysine and Mca can be hydrolyzed by proteases, releasing the fluorescent Mca group.
Oxidation: The Mca group can undergo oxidation under certain conditions, affecting its fluorescence properties.
Substitution: The amino group of lysine can participate in substitution reactions with electrophiles.
Common Reagents and Conditions
Proteases: Enzymes like trypsin and chymotrypsin are commonly used to hydrolyze this compound.
Oxidizing Agents: Hydrogen peroxide and other oxidizing agents can be used to study the oxidation of the Mca group.
Buffers: Phosphate and Tris buffers are commonly used to maintain the pH during reactions.
Major Products
Fluorescent Mca: Upon hydrolysis by proteases, the Mca group is released, emitting fluorescence.
Oxidized Mca: Oxidation of the Mca group results in altered fluorescence properties.
Wissenschaftliche Forschungsanwendungen
Lys(Mca)-OH has a wide range of applications in scientific research:
Enzyme Kinetics: It is used to study the kinetics of proteases by monitoring the release of the fluorescent Mca group.
Drug Discovery: It serves as a substrate in high-throughput screening assays to identify protease inhibitors.
Biological Studies: It is used to investigate protease activity in various biological samples, including cell lysates and tissue extracts.
Medical Research: It aids in understanding the role of proteases in diseases such as cancer and neurodegenerative disorders.
Industrial Applications: It is used in quality control assays for enzyme production and purification processes.
Wirkmechanismus
Lys(Mca)-OH exerts its effects through the following mechanism:
Substrate Recognition: Proteases recognize and bind to the lysine residue in this compound.
Cleavage: The peptide bond between lysine and Mca is cleaved by the protease.
Fluorescence Emission: The cleavage releases the Mca group, which emits fluorescence upon excitation.
Vergleich Mit ähnlichen Verbindungen
Lys(Mca)-OH is unique due to its specific structure and properties. Similar compounds include:
Boc-Val-Leu-Lys-MCA: Another fluorogenic peptide substrate used for studying protease activity.
Boc-Glu-Lys-Lys-MCA: A substrate with a similar structure but different amino acid sequence.
FS-6 (Mca-Lys-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2): A widely used fluorogenic peptide for matrix metalloproteinase studies.
This compound stands out due to its high specificity and sensitivity in detecting protease activity, making it a valuable tool in biochemical research.
Eigenschaften
Molekularformel |
C18H22N2O6 |
|---|---|
Molekulargewicht |
362.4 g/mol |
IUPAC-Name |
(2S)-2-amino-6-[[2-(7-methoxy-2-oxochromen-4-yl)acetyl]amino]hexanoic acid |
InChI |
InChI=1S/C18H22N2O6/c1-25-12-5-6-13-11(9-17(22)26-15(13)10-12)8-16(21)20-7-3-2-4-14(19)18(23)24/h5-6,9-10,14H,2-4,7-8,19H2,1H3,(H,20,21)(H,23,24)/t14-/m0/s1 |
InChI-Schlüssel |
QRFZXDIMTUJAAN-AWEZNQCLSA-N |
Isomerische SMILES |
COC1=CC2=C(C=C1)C(=CC(=O)O2)CC(=O)NCCCC[C@@H](C(=O)O)N |
Kanonische SMILES |
COC1=CC2=C(C=C1)C(=CC(=O)O2)CC(=O)NCCCCC(C(=O)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[3-(Isotridecyloxy)propyl]propane-1,3-diamine](/img/structure/B13731054.png)

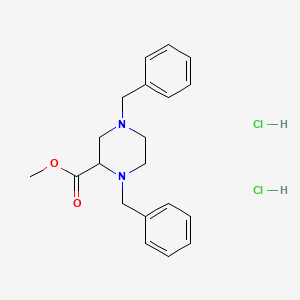
![2,8-Di(pyridin-4-yl)dibenzo[b,d]thiophene](/img/structure/B13731071.png)

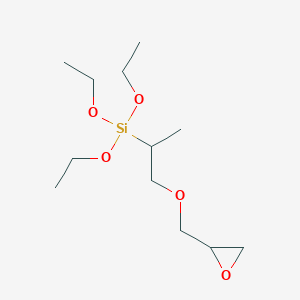
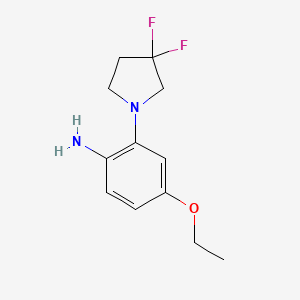
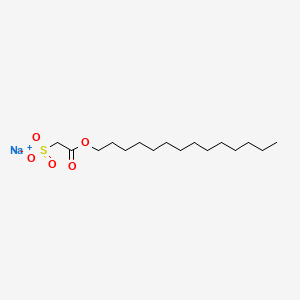

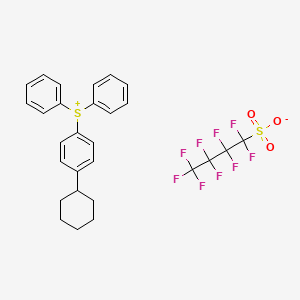
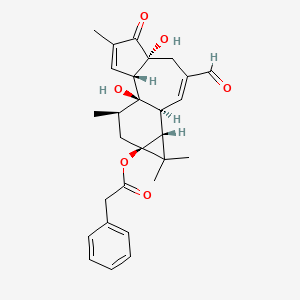
![2-[4,5-Dihydroxy-6-[[8-hydroxy-4,8a-bis(hydroxymethyl)-14-methoxy-4,6a,6b,11,11,14b-hexamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-2-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-3-yl]oxy-6-methyloxane-3,4,5-triol](/img/structure/B13731115.png)

